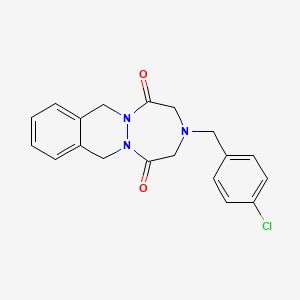![molecular formula C20H26NO2P B12913427 2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide CAS No. 101465-37-6](/img/structure/B12913427.png)
2-[Bis(2-methylphenyl)phosphoryl]-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide is an organophosphorus compound characterized by the presence of a phosphoryl group attached to a di-o-tolyl moiety and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide typically involves the reaction of di-o-tolylphosphine oxide with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphoryl derivatives, while reduction may produce simpler phosphine derivatives.
Scientific Research Applications
2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its phosphoryl and acetamide groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Di-o-tolylphosphine oxide: Similar structure but lacks the acetamide group.
N,N-diethylacetamide: Contains the acetamide group but lacks the phosphoryl group.
Di-o-tolylphosphine: Similar to di-o-tolylphosphine oxide but in a reduced form.
Uniqueness
2-(Di-o-tolylphosphoryl)-N,N-diethylacetamide is unique due to the combination of the phosphoryl and acetamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
101465-37-6 |
|---|---|
Molecular Formula |
C20H26NO2P |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-bis(2-methylphenyl)phosphoryl-N,N-diethylacetamide |
InChI |
InChI=1S/C20H26NO2P/c1-5-21(6-2)20(22)15-24(23,18-13-9-7-11-16(18)3)19-14-10-8-12-17(19)4/h7-14H,5-6,15H2,1-4H3 |
InChI Key |
SJMRSSLTAGYQAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CP(=O)(C1=CC=CC=C1C)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


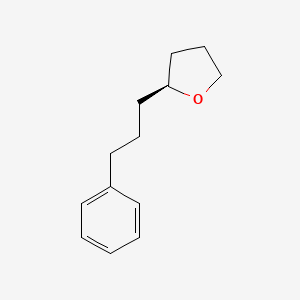

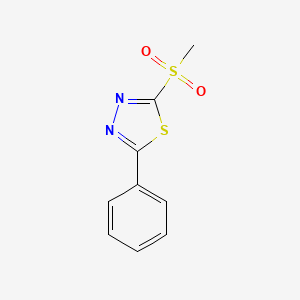
![(2S,4S)-1-tert-Butyl 2-(2-(9-(((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyl)oxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B12913377.png)

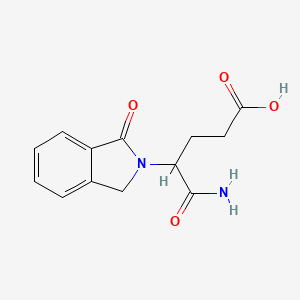

![Acetamide, N-[[5-(2-bromo-1-oxopropyl)-2-furanyl]methyl]-](/img/structure/B12913407.png)

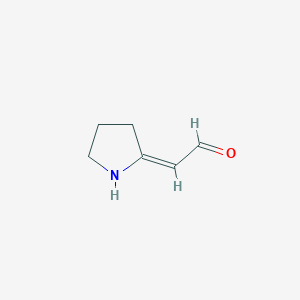

![2,2'-({2-[6-(Benzylsulfanyl)-9h-purin-9-yl]ethyl}imino)diethanol](/img/structure/B12913419.png)

